The synthesis of [3-(Allyloxy)benzyl]methylamine hydrochloride typically involves several key steps:
The molecular structure of [3-(Allyloxy)benzyl]methylamine hydrochloride can be described as follows:
InChI=1S/C11H15NO.ClH/c1-2-10-19-11-8-4-3-7-9(11)5-6-12-13;1H
, which provides a standardized way to represent its structure .[3-(Allyloxy)benzyl]methylamine hydrochloride can undergo various chemical reactions due to its functional groups:
Further studies are required to elucidate its precise mechanism of action in biological systems .
The physical and chemical properties of [3-(Allyloxy)benzyl]methylamine hydrochloride include:
[3-(Allyloxy)benzyl]methylamine hydrochloride has potential applications in several scientific fields:
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 841-76-9
CAS No.: 18252-46-5
CAS No.: 20937-86-4